molecular formula C11H15BO3 B3195080 3-(Pent-4-enyloxy)phenylboronic acid CAS No. 884539-84-8

3-(Pent-4-enyloxy)phenylboronic acid

Cat. No.: B3195080
CAS No.: 884539-84-8
M. Wt: 206.05 g/mol
InChI Key: GSASHHJLIBDUQM-UHFFFAOYSA-N
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Description

3-(Pent-4-enyloxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a pent-4-enyloxy group (–O–C₅H₈–CH₂–CH₂–CH₂–CH₂–CH₂–, with a double bond at the 4-position of the pentyl chain). This compound belongs to the arylboronic acid family, which is widely utilized in organic synthesis, catalysis, and biomolecular sensing due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name

(3-pent-4-enoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h2,5-7,9,13-14H,1,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSASHHJLIBDUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-4-enyloxy)phenylboronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Mechanism of Action

The mechanism of action of 3-(Pent-4-enyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boron atom donates electrons to the palladium catalyst, facilitating the transmetalation step where the organic group is transferred from boron to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Data Table 2: Alkoxy-Substituted Derivatives

Compound Molecular Formula Key Property Reference
Phenylboronic acid C₆H₇BO₂ Mp: 213–215°C; moderate binding
3-(Benzyloxy)phenylboronic acid C₁₃H₁₃BO₃ High lipophilicity
3-(Pent-4-enyloxy)phenylboronic acid* ~C₁₁H₁₅BO₃ Predicted enhanced flexibility -

*Hypothetical structure based on analogs.

Biological Activity

3-(Pent-4-enyloxy)phenylboronic acid (CAS No. 884539-84-8) is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a phenyl ring with a pent-4-enyloxy substituent. The presence of the boron atom allows for unique reactivity patterns typical of boronic acids, particularly in coupling reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxyphenylboronic acid with 4-pentenyl bromide in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ether linkage formation.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its mechanism in biological systems.

Anticancer Activity

Recent studies have indicated that boronic acids possess anticancer properties, potentially through the inhibition of proteasome activity or modulation of cellular signaling pathways. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by interfering with protein degradation pathways .

Glycosylation Reactions

This compound has been utilized in glycosylation reactions, where it acts as a catalyst for the formation of glycosidic bonds. This property is particularly valuable in the synthesis of complex carbohydrates and glycoproteins, which are crucial for various biological functions .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in developing boron-containing drugs. Its ability to selectively target certain biomolecules makes it a candidate for designing therapeutics aimed at specific diseases, including cancer and metabolic disorders.

Synthetic Chemistry

The compound serves as an important reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is essential in constructing complex organic molecules used in pharmaceuticals and materials science.

Case Study 1: Anticancer Properties

A study investigating various arylboronic acids, including derivatives of this compound, demonstrated their effectiveness in inhibiting tumor growth in vitro. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving proteasome inhibition .

Case Study 2: Glycosylation Catalysis

In another research effort focused on glycosylation reactions, this compound was employed as a catalyst to enhance the efficiency of forming glycosidic bonds between sugars and alcohols. The study highlighted its role in improving yields and selectivity compared to traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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